CNG-10300

Catalog No.
S524135
CAS No.
M.F
C12H13N3O4
M. Wt
263.25
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNG-10300

Product Name

CNG-10300

IUPAC Name

(S)-2-Amino-4-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)butanoic acid

Molecular Formula

C12H13N3O4

Molecular Weight

263.25

InChI

InChI=1S/C12H13N3O4/c13-7(12(18)19)3-1-6-2-4-8-9(5-6)15-11(17)10(16)14-8/h2,4-5,7H,1,3,13H2,(H,14,16)(H,15,17)(H,18,19)/t7-/m0/s1

InChI Key

HOBORVHHDCBXLX-ZETCQYMHSA-N

SMILES

O=C(O)[C@@H](N)CCC1=CC2=C(NC(C(N2)=O)=O)C=C1

Solubility

Soluble in DMSO

Synonyms

CNG10300; CNG 10300; CNG-10300

Description

The exact mass of the compound CNG-10300 is 263.0906 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

263.0906

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Demmer CS, Møller C, Brown PM, Han L, Pickering DS, Nielsen B, Bowie D, Frydenvang K, Kastrup JS, Bunch L. Binding mode of an α-amino acid-linked quinoxaline-2,3-dione analogue at glutamate receptor subtype GluK1. ACS Chem Neurosci. 2015 Jun 17;6(6):845-54. doi: 10.1021/acschemneuro.5b00038. Epub 2015 Apr 9. PubMed PMID: 25856736.

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